

Spectral Properties of 3,4-Difluoro Isopropyl U-47700: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Difluoro isopropyl U-47700

Cat. No.: B10818934

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro isopropyl U-47700 is a synthetic opioid classified as a "utopioid," structurally related to the potent μ -opioid agonist U-47700. As a research chemical, understanding its spectral properties is crucial for its unambiguous identification in forensic and research settings. This technical guide provides a summary of the available spectral data, relevant experimental protocols, and an overview of its expected mechanism of action based on its structural similarity to other μ -opioid agonists.

Chemical and Physical Properties

Property	Value
IUPAC Name	N-[2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-(propan-2-yl)benzamide
Molecular Formula	C ₁₈ H ₂₆ F ₂ N ₂ O
Molecular Weight	324.42 g/mol
Exact Mass	324.20132

Mass Spectrometry

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is a primary technique for the identification of novel psychoactive substances. While a complete public mass spectrum for **3,4-Difluoro isopropyl U-47700** is not readily available, forensic reports and spectral databases indicate characteristic fragmentation patterns for the utopioid class.

Table 1: GC-EI-MS Fragmentation Data for **3,4-Difluoro Isopropyl U-47700** and Related Compounds

m/z	Proposed Fragment Ion	Notes
58	$[C_3H_8N]^+$	Common fragment from the dimethylamino moiety.
71	$[C_4H_9N]^+$	Likely from cleavage of the cyclohexane ring.
84	$[C_5H_{10}N]^+$	A common fragment in related U-type compounds.
124	$[C_8H_{14}N]^+$	Cyclohexane ring with dimethylamino group.
141	$[C_7H_4F_2O]^+$	Fragment containing the difluorobenzoyl moiety.

Common neutral losses observed for the utopioid class include 183, 218, and 244 Da, which can aid in structural elucidation.[\[1\]](#)

Other Spectral Data (FTIR, NMR, UV-Vis)

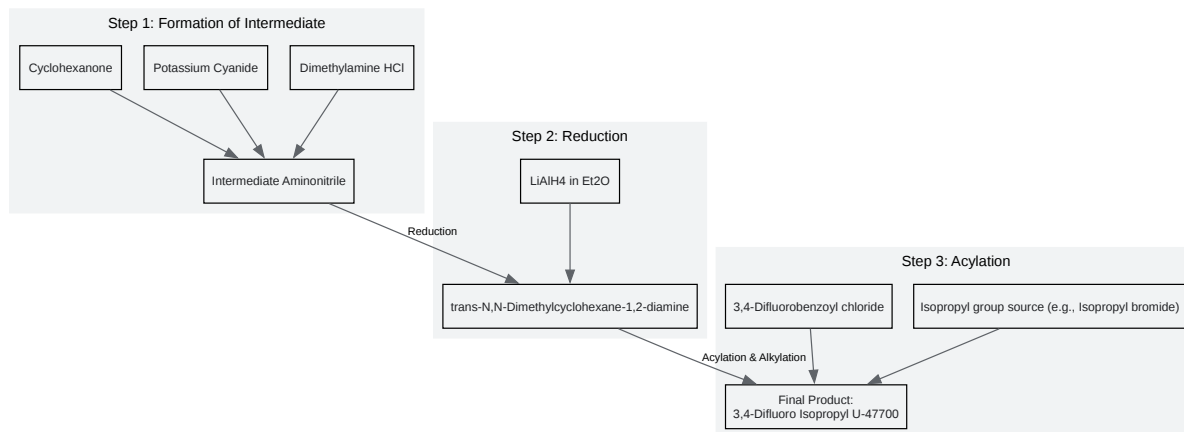
As of this writing, detailed public data for Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy for **3,4-Difluoro isopropyl U-47700** are not available in peer-reviewed literature. This is common for novel research chemicals, as such data is often proprietary to the synthesizing entity or may not be widely disseminated. An analytical report indicates that FTIR-ATR analysis is performed in the 4000-400 cm^{-1} range.

Experimental Protocols

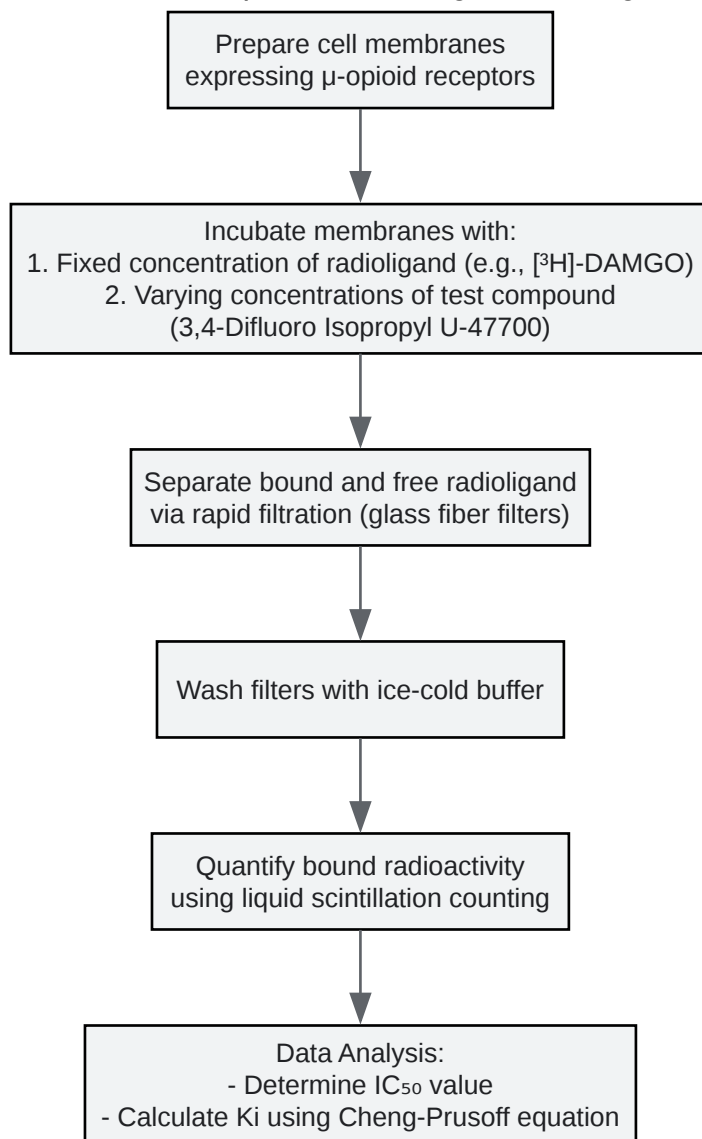
Synthesis of U-47700 Analogs

A general synthetic route for U-47700 and its analogs can be adapted for the synthesis of **3,4-Difluoro isopropyl U-47700**.^{[2][3]} The following is a plausible experimental workflow.

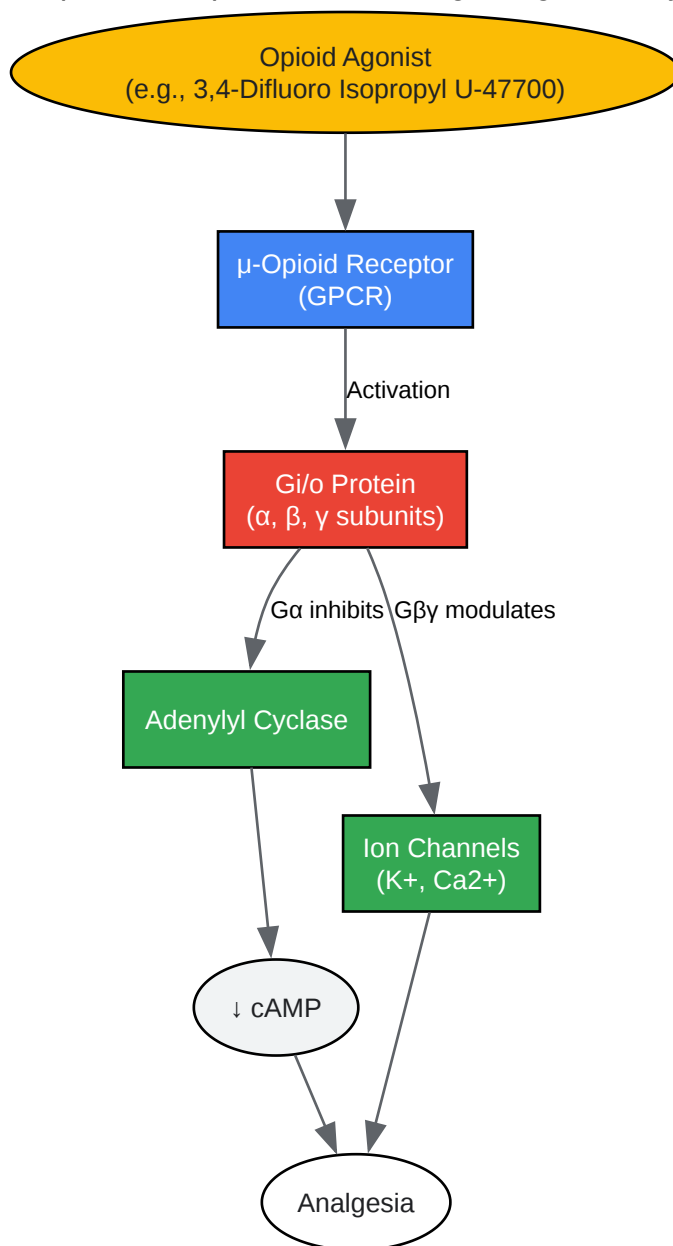
Plausible Synthetic Workflow for 3,4-Difluoro Isopropyl U-47700

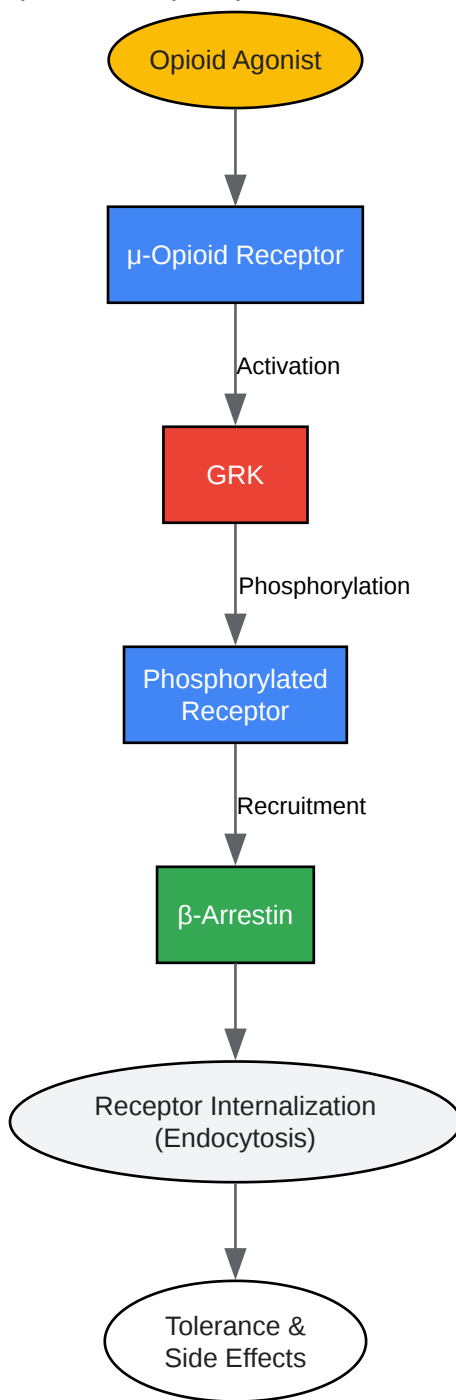


Workflow for Competitive Radioligand Binding Assay



μ -Opioid Receptor G-Protein Signaling Pathway



μ -Opioid Receptor β -Arrestin Pathway

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References

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- 2. researchgate.net [researchgate.net]
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